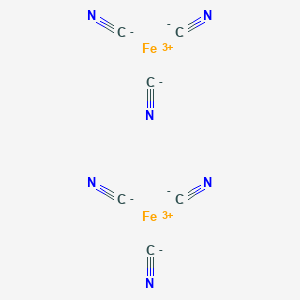

Ferric ferricyanide

Description

Properties

CAS No. |

14433-93-3 |

|---|---|

Molecular Formula |

C6Fe2N6 |

Molecular Weight |

267.79 g/mol |

IUPAC Name |

iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.2Fe/c6*1-2;;/q6*-1;2*+3 |

InChI Key |

BQZFDPZOAJMUIU-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3] |

Synonyms |

ferric ferricyanide iron(3+) ferricyanide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ferric Ferricyanide (Prussian Blue)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric ferricyanide, more commonly known as Prussian blue, is a synthetic inorganic pigment with a rich history dating back to the early 18th century.[1] Its intense blue color, low cost of production, and remarkable stability have led to its widespread use in various fields, including as a pigment in paints and inks, a histopathology stain for iron, and, importantly, in the realm of medicine as an antidote for certain types of heavy metal poisoning.[2][3] This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and key applications of this compound, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Synthesis

The synthesis of this compound is primarily achieved through precipitation reactions involving iron salts and hexacyanoferrates.[4] The two main routes for its synthesis are the direct and indirect methods. The direct method involves the reaction of an iron(III) salt with a ferrocyanide salt, while the indirect method consists of the initial precipitation of a white iron(II) ferrocyanide intermediate (Berlin white), which is subsequently oxidized to Prussian blue.[4]

Experimental Protocol: Direct Precipitation Method

This protocol outlines a common laboratory-scale synthesis of insoluble Prussian blue.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Filter flask and vacuum source

Procedure:

-

Preparation of Reactant Solutions:

-

Precipitation:

-

Isolation and Purification:

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the reaction mixture into the funnel and apply suction to separate the precipitate from the supernatant.

-

Wash the precipitate with several portions of distilled water to remove any unreacted reagents and soluble byproducts.

-

-

Drying:

-

Carefully transfer the filter paper with the precipitate to a watch glass.

-

Allow the precipitate to air-dry completely. This may take several days. The resulting solid is the this compound pigment.[5]

-

The balanced chemical equation for this reaction is:

4 FeCl₃ + 3 K₄[Fe(CN)₆] → Fe₄[Fe(CN)₆]₃↓ + 12 KCl[6]

Physicochemical Properties

This compound is a coordination polymer with a complex cubic lattice structure.[7] Its properties are influenced by the method of preparation, which can affect particle size and the presence of counter-ions within the crystal lattice.

General and Structural Properties

| Property | Value | Reference(s) |

| Chemical Formula | Fe₄[Fe(CN)₆]₃ | [6] |

| IUPAC Name | Iron(III) hexacyanoferrate(II) | [8] |

| Molecular Weight | 859.23 g/mol | |

| Appearance | Dark blue powder | [9] |

| Crystal Structure | Cubic, face-centered | [10] |

| Density | ~1.8 g/cm³ | [2] |

Solubility and Stability

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [7] |

| Solubility in Acids | Soluble | [9] |

| Solubility in Alkali | Decomposes | [9] |

| Thermal Stability | Stable up to ~180 °C in air | [7] |

| Decomposition Temp. | Begins to decompose above 300 °C in an inert atmosphere | [11] |

Upon heating to decomposition, this compound can emit toxic fumes of hydrogen cyanide and nitrogen oxides.[7]

Spectroscopic Properties

| Technique | Key Features | Reference(s) |

| UV-Visible Spectroscopy | Strong absorption band around 690-700 nm, attributed to an intervalence charge transfer from Fe(II) to Fe(III). | [7][12] |

| Infrared Spectroscopy | Characteristic cyanide stretching vibration around 2080 cm⁻¹. | [8] |

| Mössbauer Spectroscopy | Confirms the presence of high-spin Fe³⁺ and low-spin Fe²⁺ sites. | [2][13] |

Applications in Drug Development

The primary application of this compound in the pharmaceutical and clinical setting is as an oral antidote for poisoning by certain heavy metals, specifically thallium and radioactive cesium.[2][14]

Mechanism of Action

This compound acts as an ion-exchange agent in the gastrointestinal tract.[15] It has a high affinity for cesium and thallium ions and can effectively bind to them, preventing their absorption from the gut into the bloodstream. The resulting insoluble complex is then excreted in the feces. This significantly enhances the elimination of these toxic metals from the body.

Clinical Significance

-

Radiogardase®: this compound is the active ingredient in the drug Radiogardase®, which is used to treat individuals internally contaminated with radioactive cesium (¹³⁷Cs) or thallium.[15]

-

WHO Model List of Essential Medicines: Its importance as an antidote is recognized by its inclusion in the World Health Organization's Model List of Essential Medicines.[15]

The use of this compound in this context is a prime example of a well-characterized inorganic compound being repurposed for a critical medical application. Its low solubility and high stability in the gastrointestinal tract are key to its efficacy and safety profile.

Conclusion

This compound, or Prussian blue, is a historically significant compound with enduring relevance in modern science and medicine. Its synthesis is straightforward, and its physicochemical properties are well-documented. For drug development professionals, a thorough understanding of its synthesis, stability, and mechanism of action as a heavy metal chelator is crucial for its effective and safe application. Further research into nanostructured formulations of Prussian blue may open up new avenues for its use in targeted drug delivery and diagnostics.

References

- 1. Laboratory experience: the analysis and synthesis of Prussian Blue dye - Roberto Poeti Chimica [robertopoetichimica.it]

- 2. researchgate.net [researchgate.net]

- 3. Prussian blue nanoparticles: synthesis, surface modification, and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. flinnsci.com [flinnsci.com]

- 6. benchchem.com [benchchem.com]

- 7. Ferric Ferrocyanide | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ferric Ferrocyanide (Prussian Blue) [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. Morphology and Structure of Electrodeposited Prussian Blue and Prussian White Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Prussian blue to iron carbides: high-temperature XRD monitoring of thermal transformation under inert gases | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 15. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]

The Crystal Structure of Prussian Blue: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Prussian blue and its analogues. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the material's crystallography, synthesis, and characterization.

Introduction to Prussian Blue

Prussian blue, a synthetic coordination polymer discovered in the early 18th century, has a rich history as a pigment and, more recently, has garnered significant attention for its diverse applications in fields ranging from energy storage to medicine.[1] Its unique open-framework structure, capable of hosting various ions, is central to its functionality. This guide delves into the intricacies of this structure, providing the technical details necessary for its study and application.

Prussian blue and its analogues (PBAs) are a class of metal-organic frameworks (MOFs) with the general formula AₓM'[M''(CN)₆]y·nH₂O, where A is an alkali metal cation, and M' and M'' are transition metal cations.[2][3] The two most common forms are the "soluble" Prussian blue (KFe[Fe(CN)₆]) and the "insoluble" Prussian blue (Fe₄[Fe(CN)₆]₃).[4][5] The fundamental structure consists of a face-centered cubic (FCC) lattice.[6] In this framework, Fe(II) and Fe(III) centers are bridged by cyanide ligands, creating a robust three-dimensional network.[7]

Crystallographic Data

The crystal structure of Prussian blue is predominantly cubic, though other phases such as monoclinic and rhombohedral can be synthesized depending on the conditions.[8] The presence of vacancies in the [Fe(CN)₆]⁴⁻ sites and the inclusion of water molecules and counter-ions in the interstitial spaces are characteristic features of the Prussian blue lattice.[7]

Below are tables summarizing the key crystallographic parameters for the common forms of Prussian blue.

Table 1: Crystallographic Data for Insoluble Prussian Blue (Fe₄[Fe(CN)₆]₃·xH₂O)

| Parameter | Value | Reference |

| Crystal System | Cubic | [6] |

| Space Group | Fm-3m (No. 225) | [9] |

| Lattice Parameter (a) | ~10.2 Å | [4] |

| Fe(II)-C distance | 1.92 Å | |

| C-N distance | 1.13 Å | |

| Fe(III)-N distance | 2.03 Å | |

| Water Content (x) | 14-16 | [7][10] |

Table 2: Crystallographic Data for Soluble Prussian Blue (KFe[Fe(CN)₆])

| Parameter | Value | Reference |

| Crystal System | Cubic | [11] |

| Space Group | Fm-3m (No. 225) | [12] |

| Lattice Parameter (a) | ~10.2 Å | |

| Potassium Ion Position | Interstitial sites | [13] |

Experimental Protocols

The synthesis and characterization of Prussian blue require precise experimental procedures. This section provides detailed methodologies for common synthesis routes and analytical techniques.

Synthesis of Prussian Blue

Protocol 1: Co-precipitation Synthesis of Insoluble Prussian Blue

This method is widely used for its simplicity and scalability.[14]

-

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O)

-

Distilled water

-

-

Procedure:

-

Prepare a 0.1 M aqueous solution of FeCl₃.

-

Prepare a 0.1 M aqueous solution of K₄[Fe(CN)₆]·3H₂O.

-

Slowly add the K₄[Fe(CN)₆] solution to the FeCl₃ solution while stirring vigorously. A deep blue precipitate will form immediately.

-

Continue stirring the mixture for 1-2 hours at room temperature to allow for aging of the precipitate.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with distilled water to remove any unreacted ions.

-

Dry the resulting Prussian blue powder in an oven at 60-80°C.

-

Protocol 2: Hydrothermal Synthesis of Prussian Blue Nanoparticles

This method allows for the synthesis of well-defined nanocrystals.[15][16]

-

Materials:

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

-

Hydrochloric acid (HCl)

-

Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

-

Distilled water

-

-

Procedure:

-

Dissolve K₃[Fe(CN)₆] in a dilute HCl solution (e.g., 0.01 M). If using a capping agent, dissolve PVP in this solution as well.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 80-120°C) for a set duration (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting nanoparticles by centrifugation.

-

Wash the nanoparticles with distilled water and ethanol to remove any residual reactants.

-

Dry the product under vacuum.

-

Characterization by X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure of Prussian blue.

-

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

-

Sample Preparation:

-

The dried Prussian blue powder is finely ground to ensure random orientation of the crystallites.

-

The powder is then mounted on a sample holder.

-

-

Data Collection:

-

XRD patterns are typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

-

Data Analysis (Rietveld Refinement):

-

Rietveld refinement is a powerful method for analyzing powder diffraction data to obtain detailed structural information.[13][17][18]

-

Software such as GSAS or FullProf can be used for the refinement.[13]

-

The refinement process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

-

This allows for the determination of lattice parameters, space group, atomic positions, and site occupancies.[13]

-

Visualizing the Structure and Synthesis Logic

The following diagrams, generated using the DOT language, illustrate the crystal structure of Prussian blue and the logical flow of its synthesis.

Caption: A conceptual diagram of the Prussian blue crystal structure.

Caption: A workflow illustrating the synthesis and characterization of Prussian blue.

References

- 1. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dependence of the crystal structure of Prussian blue on the occupation of interstitial sites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Dependence of the crystal structure of Prussian blue on the occupation of interstitial sites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Morphology and Structure of Electrodeposited Prussian Blue and Prussian White Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Ferric Ferrocyanide | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XRPD investigations of “Prussian blue” artists’ pigment | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Prussian Blue: A Technical Guide to its History, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of Prussian blue, from its accidental discovery to its modern-day applications in medicine and drug development. This document provides a comprehensive overview of its synthesis, physicochemical properties, and mechanisms of action, with a focus on its role as a heavy metal antidote and a versatile platform for drug delivery.

A Serendipitous Discovery: The History of Prussian Blue

Prussian blue, the first modern synthetic pigment, was discovered by accident in Berlin around 1706 by the paint maker Johann Jacob Diesbach.[1] While attempting to create a red cochineal dye, Diesbach inadvertently used potash that was contaminated with animal blood, which he had borrowed from the alchemist Johann Konrad Dippel.[2] The reaction between the iron sulfate, the contaminated potash, and the animal-derived material yielded a deep blue precipitate instead of the expected red pigment.[2][3] This new, stable, and lightfast blue pigment was a significant development for artists, who previously relied on expensive or less permanent blue colorants like ultramarine derived from lapis lazuli.[4]

The recipe for Prussian blue was initially a closely guarded secret, but it was eventually published in 1724 by John Woodward in the Philosophical Transactions of the Royal Society of London.[1][5][6] This publication made the synthesis of Prussian blue widely accessible and led to its broad adoption in art and industry.

Synthesis of Prussian Blue: From Historical Methods to Modern Nanoparticles

The synthesis of Prussian blue has evolved significantly from the original, somewhat crude methods to highly controlled processes for producing nanoparticles with specific properties for biomedical applications.

Historical Synthesis Protocol (Woodward, 1724)

The method published by John Woodward in 1724 involved the calcination of animal blood with an alkali (potash) to produce a lye, which was then reacted with a solution of iron vitriol (iron(II) sulfate) and alum.[1][5][6]

Experimental Protocol:

-

Step 1: Preparation of the Lye:

-

Mix dried animal blood (e.g., ox blood) with potassium carbonate (potash).

-

Heat the mixture in a crucible until it ceases to smoke and a glowing red mass is formed (calcination).

-

Allow the mixture to cool, then dissolve the resulting solid in water to create a lye.

-

Filter the lye to remove insoluble residues.

-

-

Step 2: Precipitation of Prussian Blue:

-

Prepare a solution of iron(II) sulfate and alum in water.

-

Add the lye from Step 1 to the iron sulfate and alum solution. A greenish precipitate will form.

-

Add a small amount of spirit of salt (hydrochloric acid) to the mixture, which will turn the precipitate a deep blue.

-

-

Step 3: Purification:

-

Wash the blue precipitate with water multiple times to remove excess salts.

-

Dry the purified precipitate to obtain the Prussian blue pigment.

-

Modern Synthesis of Prussian Blue Nanoparticles

Modern synthesis methods offer precise control over the size, shape, and surface properties of Prussian blue nanoparticles (PBNPs), which is crucial for their use in drug delivery and other biomedical applications. A common method is the co-precipitation of ferric and ferrocyanide salts in an aqueous solution.[6][7][8][9]

Experimental Protocol: Co-precipitation Method

-

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Deionized water

-

-

Procedure:

-

Prepare separate aqueous solutions of iron(III) chloride and potassium hexacyanoferrate(II) at desired concentrations.

-

Slowly add the potassium hexacyanoferrate(II) solution to the iron(III) chloride solution while stirring vigorously.

-

A deep blue precipitate of Prussian blue nanoparticles will form immediately.

-

Continue stirring for a specified period to ensure complete reaction and uniform particle size.

-

The nanoparticles can be purified by repeated centrifugation and washing with deionized water.

-

The final product can be redispersed in water or other suitable solvents.

-

Variations in Modern Synthesis:

-

Single-Precursor Method: Involves the slow decomposition of a single precursor, such as potassium ferricyanide, to form PBNPs.[7]

-

Hydrothermal/Solvothermal Method: The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which can influence the crystallinity and morphology of the nanoparticles.[7][8]

-

Reverse Micelle Method: The reaction is confined within reverse micelles, allowing for the synthesis of highly monodisperse nanoparticles.

Physicochemical Properties of Prussian Blue

Prussian blue's unique properties stem from its mixed-valence nature and porous crystal structure.

| Property | Description |

| Chemical Formula | Insoluble Prussian blue: Fe₄[Fe(CN)₆]₃ |

| Crystal Structure | Face-centered cubic (FCC) lattice.[10] |

| Appearance | Deep blue, crystalline powder. |

| Solubility | Insoluble in water and dilute acids. Decomposes in alkaline solutions.[11] |

| UV-Vis Spectrum | Strong absorbance in the near-infrared region, with a characteristic peak around 700 nm due to intervalence charge transfer between Fe(II) and Fe(III).[12] |

| Infrared Spectrum | A strong, sharp peak around 2080-2090 cm⁻¹ corresponding to the C≡N stretching vibration. |

| Raman Spectrum | A prominent peak around 2150 cm⁻¹ also attributed to the C≡N stretching mode. |

Applications in Drug Development

Prussian blue has garnered significant interest in the biomedical field due to its low toxicity, high stability, and unique chemical properties. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of heavy metal poisoning and is being extensively researched as a drug delivery vehicle.[13][14][15][16][17]

Antidote for Cesium and Thallium Poisoning

Prussian blue is a highly effective antidote for internal contamination with radioactive cesium (¹³⁷Cs) and thallium (Tl⁺).[4][14][15][18][19]

Mechanism of Action:

Orally administered Prussian blue is not absorbed from the gastrointestinal tract.[20] Its porous, cage-like crystal structure allows it to trap cesium and thallium ions that are secreted into the gut via the enterohepatic circulation. The mechanism of binding is believed to involve a combination of:

-

Ion Exchange: The potassium ions within the Prussian blue lattice can be exchanged for cesium or thallium ions.

-

Adsorption: The large surface area of the Prussian blue particles allows for the physical adsorption of the metal ions.

-

Mechanical Trapping: The metal ions become physically trapped within the crystal lattice.[18]

By binding these toxic metals, Prussian blue prevents their reabsorption into the bloodstream and enhances their elimination from the body through feces, thereby reducing the biological half-life of the contaminants and minimizing radiation damage to tissues.[4][20]

Prussian Blue Nanoparticles as Drug Delivery Vehicles

The unique properties of PBNPs make them promising candidates for drug delivery systems. Their large surface area allows for the loading of various therapeutic agents, and their surfaces can be modified to improve biocompatibility and target specific cells or tissues.[13][17][21][22][23]

Cellular Uptake and Signaling Pathways:

PBNPs are typically taken up by cells through endocytosis. Once inside the cell, they can be designed to release their drug payload in response to specific stimuli, such as changes in pH.[3]

Recent research suggests that PBNPs themselves may have intrinsic biological activity and can modulate cellular signaling pathways. For example, PBNPs have been shown to:

-

Inhibit the STAT3 Signaling Pathway: By delivering decoy oligodeoxynucleotides (dODN) that block the transcription factor STAT3, PBNPs can inhibit the proliferation of cancer cells.

-

Modulate the NF-κB Signaling Pathway: PBNPs have demonstrated the ability to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[2][16][20][21] This suggests their potential use in treating inflammatory diseases.

Experimental Workflow for In Vivo Testing of Detoxification Agents

The evaluation of detoxification agents like Prussian blue in a preclinical setting typically follows a standardized workflow to assess efficacy and safety.

Conclusion

From its serendipitous discovery in an 18th-century laboratory to its current role as an FDA-approved medication and a cutting-edge tool in nanomedicine, Prussian blue has had a remarkable journey. Its rich history, straightforward synthesis, and unique physicochemical properties have made it a subject of continuous scientific inquiry. For researchers, scientists, and drug development professionals, Prussian blue offers a versatile platform with proven efficacy in detoxification and exciting potential in targeted drug delivery and the modulation of key cellular signaling pathways. Further research into the surface modification and functionalization of Prussian blue nanoparticles is poised to unlock even more innovative applications in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prussian blue nanozyme-mediated nanoscavenger ameliorates acute pancreatitis via inhibiting TLRs/NF-κB signaling pathway [thno.org]

- 3. Facile synthesis of Prussian blue nanoparticles as pH-responsive drug carriers for combined photothermal-chemo treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. dovepress.com [dovepress.com]

- 5. Syntheses of Prussian Blue Pigment Following 18th-Century Methodologies: Factors Influencing Product Purity and Syntheses Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. AI HTML5, Open Source Physics (Easy JavaScript Simulation and Tracker) and TagUI (AI-Singapore): O level Chemical Bonding Dot and Cross Diagrams JavaScript Simulation Applet HTML5 [weelookang.blogspot.com]

- 12. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prussian blue nanoparticles: synthesis, surface modification, and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. Prussian blue nanozyme-mediated nanoscavenger ameliorates acute pancreatitis via inhibiting TLRs/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Post-synthetic modification of Prussian blue type nanoparticles: tailoring the chemical and physical properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01068B [pubs.rsc.org]

- 22. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prussian blue nanoparticles as nanocargoes for delivering DNA drugs to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ferric Ferricyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of ferric ferricyanide, commonly known as Prussian blue. This mixed-valence iron-cyanide complex, with the general formula Fe₄[Fe(CN)₆]₃·xH₂O, exhibits unique electronic and structural properties that make its characterization by various spectroscopic techniques both crucial and insightful. This document details the experimental protocols for the primary spectroscopic methods used to analyze Prussian blue, presents key quantitative data in a structured format, and illustrates fundamental concepts and workflows through diagrams.

Introduction to this compound (Prussian Blue)

Prussian blue is a synthetic inorganic pigment with a rich history, being one of the first synthetically produced colorants.[1] Its intense blue color arises from an intervalence charge transfer (IVCT) between the two iron centers with different oxidation states: high-spin iron(III) and low-spin iron(II).[2] This electronic transition is a hallmark of mixed-valence compounds and is central to the spectroscopic properties of Prussian blue. The crystal structure of Prussian blue consists of a cubic framework of Fe(II) and Fe(III) ions bridged by cyanide ligands.[1] This structure can accommodate varying amounts of water and counter-ions, which can influence its spectroscopic and electrochemical properties.

The unique characteristics of Prussian blue have led to its application in diverse fields beyond pigments, including medicine as an antidote for heavy metal poisoning, in electrochromic devices, and as a cathode material in sodium-ion batteries.[3][4] A thorough understanding of its spectroscopic signature is paramount for quality control, stability assessment, and the development of new applications.

Spectroscopic Characterization Methods

This section details the application of four key spectroscopic techniques for the analysis of this compound: UV-Visible Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Mössbauer Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in Prussian blue, particularly the intervalence charge transfer band that gives rise to its characteristic color.

Experimental Protocol:

-

Synthesis of Prussian Blue: A common method for synthesizing Prussian blue nanoparticles involves the co-precipitation of an iron(III) salt and a hexacyanoferrate(II) salt.[5]

-

Prepare a solution of iron(III) chloride (e.g., 0.1 M in deionized water).

-

Prepare a solution of potassium hexacyanoferrate(II) (e.g., 0.1 M in deionized water).

-

Slowly add the potassium hexacyanoferrate(II) solution to the iron(III) chloride solution with constant stirring.

-

A deep blue precipitate of Prussian blue will form.

-

The precipitate can be collected by centrifugation or filtration and washed several times with deionized water to remove unreacted ions.

-

Finally, the purified Prussian blue can be dried or resuspended in a suitable solvent for analysis.

-

-

Sample Preparation:

-

For analysis, prepare a dilute suspension of the synthesized Prussian blue in deionized water or another transparent solvent. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically below 1.5). A starting concentration in the range of 0.1–100 µg/ml can be used.[6]

-

-

Instrumentation and Measurement:

Quantitative Data:

| Spectroscopic Feature | Wavelength (nm) | Assignment |

| Intervalence Charge Transfer (IVCT) Band | ~700 | Fe(II) → Fe(III) charge transfer |

Experimental Workflow:

Figure 1: Experimental workflow for UV-Vis spectroscopic analysis of Prussian blue.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in Prussian blue, particularly the cyanide stretching vibration, which is sensitive to the oxidation states of the iron atoms.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of dried Prussian blue powder (typically 1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine, homogeneous powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the Prussian blue powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This method requires minimal sample preparation.[8]

-

-

Instrumentation and Measurement:

-

Use an FT-IR spectrometer.

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[7]

-

Collect a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal (for ATR).

-

Collect the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Quantitative Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3400 and ~1600 | O-H stretching and H-O-H bending | Interstitial and coordinated water molecules |

| ~2080 | C≡N stretching | Fe(II)-C≡N-Fe(III) linkage |

| ~500 | Fe-C stretching | Iron-carbon bond in the hexacyanoferrate unit |

Experimental Workflow:

Figure 2: Experimental workflow for FT-IR spectroscopic analysis of Prussian blue.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for studying the low-frequency metal-ligand modes. The cyanide stretching mode is also prominent in the Raman spectrum.

Experimental Protocol:

-

Sample Preparation:

-

The Prussian blue powder can be analyzed directly by placing it on a microscope slide or in a sample holder.

-

For solutions or suspensions, a cuvette can be used.

-

-

Instrumentation and Measurement:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).

-

Caution should be exercised with laser power, as high power can lead to sample degradation. A low laser power is recommended.[9]

-

Focus the laser on the sample and collect the scattered light.

-

The spectral range should be set to include the characteristic cyanide stretching and metal-ligand vibrations (e.g., 200-2300 cm⁻¹).

-

Quantitative Data:

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |

| ~2155 | C≡N stretching | Fe(II)-C≡N-Fe(III) linkage |

| ~535 and ~278 | Fe-C stretching and Fe-CN bending | Vibrations of the iron-cyanide framework |

Experimental Workflow:

Figure 3: Experimental workflow for Raman spectroscopic analysis of Prussian blue.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It is uniquely capable of distinguishing between the different oxidation and spin states of the iron atoms in Prussian blue.[10]

Experimental Protocol:

-

Sample Preparation:

-

The solid Prussian blue sample is typically ground into a fine powder.

-

The powder is then uniformly distributed and contained in a sample holder that is transparent to gamma rays. The sample thickness needs to be optimized to achieve a good signal-to-noise ratio.

-

-

Instrumentation and Measurement:

-

A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer, a detector, and data acquisition electronics is used.

-

The spectrometer is calibrated using a standard absorber, such as a thin iron foil.

-

The sample is placed between the source and the detector.

-

The spectrum is acquired by measuring the transmission of gamma rays through the sample as a function of the velocity of the source.

-

Spectra are often recorded at both room temperature and cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures) to study magnetic ordering and relaxation effects.

-

Quantitative Data:

| Iron Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Assignment |

| High-spin Fe(III) | ~0.4-0.5 | ~0.0-0.2 | Nitrogen-coordinated iron |

| Low-spin Fe(II) | ~0.0-0.1 | ~0.0 | Carbon-coordinated iron |

Note: Isomer shifts are typically reported relative to α-iron at room temperature.

Experimental Workflow:

Figure 4: Experimental workflow for Mössbauer spectroscopic analysis of Prussian blue.

Intervalence Charge Transfer Mechanism

The intense blue color of Prussian blue is a direct consequence of the intervalence charge transfer (IVCT) between the adjacent Fe(II) and Fe(III) centers. This process can be initiated by the absorption of light.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Electrons Passed Around - Ultrafast charge transfer in Prussian blue analogues [chemeurope.com]

- 3. Researchers Reveal Working Mechanism of Prussian Blue Cathode in Sodium-ion Battery----Chinese Academy of Sciences [english.cas.cn]

- 4. pure.uva.nl [pure.uva.nl]

- 5. Laboratory experience: the analysis and synthesis of Prussian Blue dye - Roberto Poeti Chimica [robertopoetichimica.it]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. researchgate.net [researchgate.net]

- 8. nathan.instras.com [nathan.instras.com]

- 9. [PDF] Raman spectroscopy of the photosensitive pigment Prussian blue | Semantic Scholar [semanticscholar.org]

- 10. merdj.dicp.ac.cn [merdj.dicp.ac.cn]

Ferric Ferricyanide (Prussian Blue): A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, synthesis, and biomedical applications of Ferric Ferricyanide (Prussian Blue), a compound with a rich history and a burgeoning future in diagnostics and therapeutics.

Core Molecular and Physical Data

This compound, commonly known as Prussian blue, is an inorganic coordination complex with a distinct deep blue color.[1] Its unique structure and properties have made it a substance of interest from historical pigment production to modern medical applications. The fundamental identification and properties of Prussian blue are summarized below.

| Identifier | Value | Source |

| Molecular Formula | Fe₄[Fe(CN)₆]₃ | [1][2][3] |

| C₁₈Fe₇N₁₈ | [4][5] | |

| CAS Number | 14038-43-8 | [1][3][4] |

| Molecular Weight | 859.23 g/mol | [2][3] |

| Synonyms | Ferric ferrocyanide, Berlin blue, Parisian blue | [1][4] |

| Appearance | Dark blue crystalline powder | [2] |

| Solubility | Insoluble in water, dilute acids, and most common organic solvents. | [4] |

Experimental Protocols

The synthesis of Prussian blue can be achieved through various methods, with co-precipitation being one of the most common. The resulting particle size and properties can be controlled by adjusting reaction conditions. Below are detailed protocols for the synthesis of bulk Prussian blue and Prussian blue nanoparticles (PBNPs).

Protocol 1: Simple Co-Precipitation Synthesis of Bulk Prussian Blue

This protocol describes a standard laboratory procedure for the synthesis of Prussian blue pigment.

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel, filter paper, filter flask)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 3.7 g of FeCl₃ in 5 mL of distilled water in a beaker.

-

In a separate beaker, dissolve 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water.[1]

-

-

Precipitation:

-

While stirring, pour the potassium ferrocyanide solution into the iron(III) chloride solution.[1] A deep blue precipitate of Prussian blue will form immediately.

-

-

Filtration and Washing:

-

Set up the Buchner funnel with filter paper and connect it to a vacuum source.

-

Pour the reaction mixture into the funnel and apply suction to separate the precipitate from the supernatant.

-

Wash the precipitate with distilled water to remove any unreacted reagents and byproducts.

-

-

Drying:

-

Carefully remove the filter paper with the Prussian blue precipitate and allow it to dry.

-

Protocol 2: Synthesis of Prussian Blue Nanoparticles (PBNPs)

This protocol is adapted for the synthesis of PBNPs, which are of significant interest for biomedical applications.

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Polyvinylpyrrolidone (PVP) as a capping agent (optional, for stability)

-

Distilled water

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a dilute aqueous solution of FeCl₃.

-

Prepare a dilute aqueous solution of K₄[Fe(CN)₆].

-

If using a capping agent, dissolve PVP in the K₄[Fe(CN)₆] solution.

-

-

Controlled Precipitation:

-

Heat both solutions separately to a controlled temperature (e.g., 55°C).

-

Slowly add the FeCl₃ solution to the K₄[Fe(CN)₆] solution under vigorous stirring. The slow addition and controlled temperature help in the formation of nanoparticles.

-

-

Aging and Purification:

-

Allow the reaction mixture to age for a specified period to ensure complete reaction and particle formation.

-

Purify the PBNPs by centrifugation and washing with distilled water to remove unreacted precursors and byproducts.

-

-

Resuspension:

-

Resuspend the purified PBNPs in an appropriate solvent for storage and further use.

-

Biomedical Applications and Mechanisms of Action

Prussian blue has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of thallium and radioactive cesium poisoning.[6] Its applications in the biomedical field are expanding, particularly in the areas of diagnostics and cancer therapy.[4][7]

Antidote for Heavy Metal Poisoning

Prussian blue's efficacy as an antidote stems from its ability to bind with certain metal ions in the gastrointestinal tract, preventing their absorption and facilitating their excretion.

Mechanism of Action:

-

Ion Exchange: Prussian blue's crystal lattice contains potassium ions that can be exchanged for other cations like thallium (Tl⁺) and cesium (Cs⁺).[5][8]

-

Adsorption and Trapping: The porous structure of Prussian blue allows it to physically adsorb and trap metal ions within its framework.[5][8]

-

Interruption of Enterohepatic Recirculation: By binding to thallium and cesium in the intestines, Prussian blue prevents their reabsorption into the bloodstream, thereby accelerating their elimination from the body.[5][8]

The following diagram illustrates the workflow for the treatment of heavy metal poisoning with Prussian blue.

Prussian Blue Nanoparticles in Cancer Therapy and Diagnostics

Prussian blue nanoparticles (PBNPs) have emerged as a promising platform for various applications in oncology due to their unique properties.[4][7]

Key Properties and Applications:

-

Photothermal Therapy (PTT): PBNPs exhibit strong absorption in the near-infrared (NIR) region, allowing them to convert light energy into heat.[7] This property can be exploited to induce hyperthermia in tumor cells, leading to their destruction.[9][10]

-

Drug Delivery: The porous structure of PBNPs makes them suitable carriers for anticancer drugs.[11][12] Surface modification of PBNPs can further enhance their tumor-targeting capabilities.[4]

-

Bioimaging: PBNPs can be used as contrast agents in magnetic resonance imaging (MRI) and photoacoustic imaging (PAI), enabling better visualization of tumors.[4][7]

-

Enzyme-like Activity: PBNPs possess intrinsic enzyme-like activities, such as catalase-like activity, which can be harnessed to modulate the tumor microenvironment.[7]

A simplified signaling pathway illustrating the role of manganese-based Prussian blue nanoparticles (MnPB NPs) in inhibiting pancreatic cancer cell proliferation and migration via the MAPK pathway is shown below.

Conclusion

This compound, or Prussian blue, is a versatile inorganic compound with a well-established role in treating heavy metal poisoning and a rapidly expanding portfolio of applications in the biomedical field. For researchers and drug development professionals, Prussian blue and its nanoparticle formulations offer a promising platform for the development of novel diagnostic and therapeutic agents, particularly in the realm of oncology. Further research into its mechanisms of action and the development of targeted delivery systems will continue to unlock the full potential of this remarkable compound.

References

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Application of Prussian Blue Nanoparticles in Tumor Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. droracle.ai [droracle.ai]

- 9. Self-synergistic effect of Prussian blue nanoparticles for cancer therapy: driving photothermal therapy and reducing hyperthermia-induced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in Prussian blue-based photothermal therapy in cancer treatment - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. Facile synthesis of Prussian blue nanoparticles as pH-responsive drug carriers for combined photothermal-chemo treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of a Classic Pigment: An In-depth Technical Guide to the Mixed-Valence Nature of Prussian Blue

For Researchers, Scientists, and Drug Development Professionals

Prussian blue, with its iconic deep blue hue, is more than just a historic pigment. Its profound and complex electronic structure, rooted in its mixed-valence nature, has positioned it at the forefront of materials science with burgeoning applications in fields ranging from energy storage to nanomedicine and drug delivery. This technical guide delves into the core principles of the mixed-valence state of Prussian blue, offering a comprehensive overview of its electronic properties, the experimental techniques used for its characterization, and the implications for its functional applications.

The Essence of Mixed-Valence in Prussian Blue

Prussian blue is a coordination polymer with the general formula Fe₄[Fe(CN)₆]₃.[1] The origin of its intense color and unique properties lies in the presence of iron in two different oxidation states within the same crystal lattice: Fe(II) and Fe(III).[1] These iron centers are linked by cyanide bridging ligands, creating a robust framework. Specifically, the structure consists of Fe(II) ions coordinated to the carbon end of the cyanide ligands and Fe(III) ions coordinated to the nitrogen end.

This coexistence of different oxidation states of the same element classifies Prussian blue as a mixed-valence compound. The defining characteristic of its mixed-valence nature is the phenomenon of Intervalence Charge Transfer (IVCT) . IVCT is an electronic transition where an electron is transferred from a lower oxidation state metal center to a higher oxidation state metal center upon absorption of light. In the case of Prussian blue, an electron is transferred from an Fe(II) center to a neighboring Fe(III) center.[1] This process is responsible for the strong absorption of light in the red region of the visible spectrum, resulting in the compound's characteristic blue color.[1]

The IVCT can be represented as:

Fe(II)-C≡N-Fe(III) + hν → Fe(III)-C≡N-Fe(II)

This charge transfer is a cornerstone of Prussian blue's functionality, influencing its electrochromic, magnetic, and catalytic properties.

Redox States of Prussian Blue: A Trilogy of Colors

The mixed-valence nature of Prussian blue allows it to exist in three primary redox states, each with a distinct color and electronic configuration:

-

Prussian Blue (PB): The partially oxidized, mixed-valence form (Fe⁴⁺[Fe³⁺(CN)₆]₃). This is the iconic blue state.

-

Prussian White (PW): The fully reduced form (K₂Fe²⁺[Fe²⁺(CN)₆]). In this state, all iron centers are in the +2 oxidation state, and the material is colorless as there is no IVCT.[2]

-

Berlin Green (or Prussian Green): The fully oxidized form (Fe³⁺[Fe³⁺(CN)₆]). Here, all iron centers are in the +3 oxidation state, and the material appears green.

The reversible transition between these states, controlled by electrochemical or chemical stimuli, is the basis for many of its applications, such as in batteries and electrochromic devices.

Visualizing the Electronic Landscape

The following diagrams, generated using Graphviz, illustrate the key concepts of Prussian blue's mixed-valence nature.

Quantitative Analysis of Prussian Blue's Properties

The unique properties of Prussian blue and its analogues can be quantified through various analytical techniques. The following tables summarize key quantitative data.

| Property | Prussian Blue (Insoluble) | Prussian White | Berlin Green | Reference(s) |

| Formula | Fe₄[Fe(CN)₆]₃ | K₂Fe[Fe(CN)₆] | Fe[Fe(CN)₆] | [3] |

| Lattice Parameter (Å) | ~10.17 | ~10.2 | - | [3] |

| Color | Deep Blue | Colorless | Green | [4] |

Table 1: General Properties of Prussian Blue Redox States.

| Parameter | Fe(II) (low-spin) | Fe(III) (high-spin) | Reference(s) |

| Isomer Shift (mm/s) | ~0.0 | ~0.5 | [5] |

| Quadrupole Splitting (mm/s) | ~0.0 | ~0.68 | [6] |

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for Iron Sites in Prussian Blue at Room Temperature. (Values are relative to α-iron).

| Redox Transition | Potential (V vs. SCE) | Reference(s) |

| Prussian Blue ↔ Prussian White | ~0.2 | [7] |

| Prussian Blue ↔ Berlin Green | ~0.9 | [4] |

Table 3: Electrochemical Redox Potentials of Prussian Blue.

Experimental Protocols for Characterization

A multi-technique approach is essential for a comprehensive understanding of the mixed-valence nature of Prussian blue.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment and oxidation state of iron atoms.

Methodology:

-

Sample Preparation: Prussian blue powder is mixed with a binder (e.g., boron nitride) and pressed into a pellet of uniform thickness.

-

Instrumentation: A ⁵⁷Co source in a rhodium matrix is typically used. The spectrometer is operated in transmission mode.

-

Data Acquisition: Spectra are collected at both room temperature and low temperatures (e.g., 90 K) to study temperature-dependent phenomena like IVCT.[8]

-

Data Analysis: The resulting spectra are fitted with Lorentzian line shapes to extract parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and the relative areas of the different iron species. The isomer shift provides information about the s-electron density at the nucleus and thus the oxidation state, while the quadrupole splitting gives insight into the symmetry of the local environment.

X-ray Absorption Spectroscopy (XAS)

XAS provides information on the oxidation state and local coordination environment of the absorbing atom.

Methodology:

-

Sample Preparation: Thin films or fine powders of Prussian blue are used. For in-situ experiments, the material is often incorporated into an electrochemical cell.

-

Instrumentation: Measurements are performed at a synchrotron radiation source. Data is collected at the Fe K-edge.

-

Data Acquisition: The X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions are recorded.

-

Data Analysis: The XANES region, particularly the pre-edge features and the edge position, is sensitive to the oxidation state and coordination geometry of the iron centers.[9] The EXAFS region provides information about the bond distances and coordination numbers of the neighboring atoms.[9]

Cyclic Voltammetry (CV)

CV is used to study the electrochemical behavior and determine the redox potentials of the different states of Prussian blue.

Methodology:

-

Electrode Preparation: A thin film of Prussian blue is electrodeposited or drop-casted onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).[10]

-

Electrochemical Cell: A three-electrode setup is used, with the Prussian blue-modified electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

-

Electrolyte: An aqueous solution containing an appropriate supporting electrolyte (e.g., 1.0 M KCl) is used.[11]

-

Data Acquisition: The potential is swept between defined limits at a specific scan rate (e.g., 20 mV/s), and the resulting current is measured.[11]

-

Data Analysis: The positions of the anodic and cathodic peaks in the voltammogram correspond to the formal redox potentials of the Prussian Blue/Prussian White and Prussian Blue/Berlin Green transitions.

Implications for Drug Development

The unique properties of Prussian blue nanoparticles (PBNPs) stemming from their mixed-valence nature have opened up exciting avenues in drug development and nanomedicine.

-

Drug Delivery Systems: The porous structure and high surface area of PBNPs make them excellent candidates for drug carriers.[12] The pH-responsive nature of some PBNP formulations allows for controlled drug release in the acidic tumor microenvironment.[13]

-

Photothermal Therapy (PTT): The strong IVCT band of Prussian blue extends into the near-infrared (NIR) region, allowing PBNPs to act as efficient photothermal agents.[13] When irradiated with NIR light, PBNPs generate localized heat, which can be used to ablate cancer cells.

-

Biocompatibility and FDA Approval: Prussian blue has been approved by the US FDA for the treatment of radioactive cesium and thallium poisoning, highlighting its excellent biocompatibility and safety profile.[12] This pre-existing clinical approval significantly lowers the barrier for the translation of PBNP-based therapeutics.

The ability to tune the redox state and surface chemistry of PBNPs provides a versatile platform for the design of multifunctional theranostic agents that can combine imaging and therapy. The mixed-valence core is central to these functionalities, providing the foundation for both the diagnostic (imaging) and therapeutic (drug delivery, PTT) capabilities.

Conclusion

The mixed-valence nature of Prussian blue is not merely a chemical curiosity but the fundamental origin of its remarkable properties. The intervalence charge transfer between Fe(II) and Fe(III) centers governs its intense color, electrochromism, and photothermal activity. A thorough understanding of this phenomenon, facilitated by a combination of advanced spectroscopic and electrochemical techniques, is crucial for harnessing the full potential of this versatile material. For researchers in drug development, the intrinsic biocompatibility and the tunable electronic and optical properties of Prussian blue nanoparticles offer a compelling platform for the next generation of targeted therapies and diagnostic tools. The continued exploration of the rich chemistry of this "old" pigment promises to yield new and innovative solutions to contemporary challenges in medicine and materials science.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prussian Blue Analogs for Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrodeposited Co and Ni Hexacyanoferrates: Insights into Structure and Morphology [mdpi.com]

- 8. Frontiers | Investigation of Valence Mixing in Sodium-Ion Battery Cathode Material Prussian White by Mössbauer Spectroscopy [frontiersin.org]

- 9. Ultrafast photoinduced dynamics in Prussian blue analogues - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00535A [pubs.rsc.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Electrochromic Prussian Blue Thin Films – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Facile synthesis of Prussian blue nanoparticles as pH-responsive drug carriers for combined photothermal-chemo treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Ferric Ferricyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ferric ferricyanide, commonly known as Prussian blue. The information presented herein is intended to support research, scientific analysis, and drug development activities where this complex coordination compound is of interest.

Introduction to this compound (Prussian Blue)

This compound, with the chemical formula Fe₄[Fe(CN)₆]₃, is a deep blue pigment that has been used for centuries in various applications, including as a dye, in printing inks, and more recently, in medicine as an antidote for certain types of heavy metal poisoning.[1] It exists in both a "soluble" colloidal form and an insoluble crystalline form.[1][2] Understanding its solubility and stability in different solvent systems and under various environmental conditions is critical for its effective and safe use in scientific and pharmaceutical contexts.

Solubility of this compound

This compound is generally characterized by its low solubility in aqueous and organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks |

| Water | Practically insoluble; 6 mg/mL at 25°C[1][3] | Tends to form a colloidal suspension, often referred to as "soluble Prussian blue".[1][2] |

| Dilute Acids | Insoluble[1] | |

| Ethanol | 20 g/L[1][3][4] | |

| 2-Methoxyethanol | 10 g/L[1][4] | |

| Ether | Insoluble[4] | |

| Oxalic Acid | Soluble[1][3] | The resulting solution is light-sensitive and will precipitate upon exposure to light.[1][3] |

| Strong Alkalis | Soluble[5][6] | Decomposition may occur. |

It is important to distinguish between the insoluble this compound pigment and the highly soluble salts of the ferricyanide anion, such as potassium ferricyanide (K₃[Fe(CN)₆]).

Table 2: Solubility of Potassium Ferricyanide (K₃[Fe(CN)₆])

| Solvent | Solubility | Temperature |

| Water | 330 g/L | "cold water"[7] |

| Water | 464 g/L | 20 °C[7][8] |

| Water | 775 g/L | "hot water"[7] |

| Alcohol | Slightly soluble[7][8] | |

| Ether | Insoluble[8] |

Stability of this compound

The stability of this compound is influenced by several factors, including pH, light exposure, and temperature.

pH Stability

The ferricyanide complex is remarkably stable in aqueous solutions across a pH range of 4 to 9.[9][10] However, under strongly acidic or alkaline conditions, it is susceptible to decomposition.

-

Acidic Conditions (pH < 2): In the presence of strong acids, this compound can decompose, leading to the release of toxic hydrogen cyanide (HCN) gas.[9][10][11]

-

Alkaline Conditions (pH > 12): In strongly alkaline solutions, the complex can slowly decompose to yield iron hydroxide and cyanide ions.[9][10]

A long-term stability study on Prussian blue demonstrated that cyanide release is pH-dependent, with the maximum release observed at pH 1.0 and the minimum at a pH range of 5.0-7.0.[12][13] Despite this, the quantity of cyanide released was significantly below the lethal dose.[12][13]

Caption: pH-dependent stability of the this compound complex.

Light Sensitivity

This compound is sensitive to light.[5][6][14] Exposure to light, particularly UV radiation, can induce the decomposition of the complex and lead to the release of free cyanide.[15] Solutions of this compound in oxalic acid are particularly noted to precipitate upon light exposure.[1][3]

Thermal Stability

The stability of the related ferrocyanide complex has been shown to be temperature-dependent. The formation and stability of ferrocyanide are optimal at moderate temperatures (around 25°C), with a significant decrease in stability and concentration observed at higher temperatures.[16] While specific quantitative data for the thermal decomposition of solid this compound is limited in the provided search results, it is generally considered stable at ambient temperatures.

Experimental Protocols

This section outlines generalized methodologies for the determination of solubility and the assessment of stability for this compound, based on established principles for inorganic compounds.

Protocol for Determining Equilibrium Solubility

This protocol provides a general framework for determining the equilibrium solubility of this compound in a given solvent.

Caption: General workflow for determining equilibrium solubility.

Methodology:

-

Preparation of the Sample: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore membrane filter that does not adsorb the solute.

-

Analysis of the Saturated Solution: Quantify the concentration of dissolved this compound in the clear supernatant or filtrate. Suitable analytical techniques may include:

-

UV-Vis Spectroscopy: Measure the absorbance at the characteristic wavelength for the ferricyanide complex and determine the concentration using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used for more complex matrices or when higher sensitivity and selectivity are required.

-

-

Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Protocol for Assessing pH Stability

This protocol describes a method to evaluate the stability of this compound at different pH values by monitoring the release of free cyanide.

Methodology:

-

Preparation of Test Solutions: Prepare a series of buffered solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13).

-

Incubation: Disperse a known amount of this compound into each buffered solution. Incubate the samples at a constant temperature (e.g., 37°C to simulate physiological conditions) for a defined period (e.g., 24 hours). Protect the samples from light to prevent photodegradation.

-

Sample Collection and Preparation: At specified time intervals, withdraw an aliquot from each suspension. Separate the solid this compound from the solution via centrifugation or filtration.

-

Cyanide Quantification: Analyze the supernatant or filtrate for the presence of free cyanide ions. A common method is the use of a colorimetric assay with UV-Vis spectroscopy.[12][13] This typically involves the reaction of cyanide with a specific chromogenic agent to produce a colored product whose absorbance is proportional to the cyanide concentration.

-

Data Analysis: Plot the concentration of released cyanide as a function of pH and time to determine the conditions under which the compound is most and least stable.

Conclusion

This compound is a largely insoluble and stable compound under neutral conditions. Its solubility can be enhanced in specific organic solvents and it is susceptible to decomposition under strongly acidic, strongly alkaline, and light-exposed conditions. The provided experimental protocols offer a foundational approach for researchers to quantitatively assess the solubility and stability of this compound in their specific applications. A thorough understanding of these properties is paramount for the successful and safe utilization of this compound in research and development.

References

- 1. Ferric Ferrocyanide | C18Fe7N18 | CID 2724251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 3. Prussian Blue [drugfuture.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. webqc.org [webqc.org]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. Long-term stability study of Prussian blue-A quality assessment of water content and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prussian Blue | 14038-43-8 [chemicalbook.com]

- 15. Fate and toxicity of ferric ferrocyanide with cyanogenic and non-cyanogenic plant species [eeer.org]

- 16. pubs.acs.org [pubs.acs.org]

The Quantum Leap of a Classic Pigment: A Technical Guide to Prussian Blue Nanoparticles as Quantum Dots in Theranostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prussian blue nanoparticles (PBNPs), a material with a rich history in art and medicine, are experiencing a renaissance in the field of nanotechnology. Their unique physicochemical properties, including robust photothermal conversion, intrinsic multi-enzyme-like activities, and biocompatibility, have positioned them as a versatile platform for cancer theranostics. This technical guide delves into the burgeoning application of PBNPs as quantum dots (QDs), both intrinsically as ultra-small fluorescent nanoparticles and as carriers for semiconductor quantum dots. We provide a comprehensive overview of their synthesis, functionalization, and application in bioimaging, drug delivery, and therapy, with a focus on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.

Introduction: The Dual Identity of Prussian Blue in the Quantum Realm

Prussian blue, with the chemical formula Fe₄[Fe(CN)₆]₃, is a coordination polymer approved by the FDA for the treatment of heavy metal poisoning.[1] When synthesized at the nanoscale, PBNPs exhibit remarkable properties that make them ideal for biomedical applications.[2] The concept of "quantum dots applications of Prussian blue nanoparticles" encompasses two distinct yet complementary areas:

-

Intrinsic Quantum Dots: Ultra-small PBNPs (uspPBNPs), typically with diameters below 10 nm, can exhibit quantum confinement effects, leading to photoluminescence and positioning them as a novel class of biocompatible quantum dots.[3]

-

Quantum Dot Conjugates: PBNPs serve as an exceptional nanocarrier for conventional semiconductor quantum dots (e.g., graphene quantum dots (GQDs), CdSe QDs). This combination leverages the superior fluorescence properties of QDs for high-resolution imaging and the therapeutic capabilities of PBNPs.

This guide will explore both facets, providing the necessary technical details for researchers to harness the full potential of these innovative nanomaterials.

Synthesis and Functionalization: Crafting the Nanoplatform

The properties and applications of PBNPs are highly dependent on their size, morphology, and surface chemistry. Here, we provide detailed protocols for the synthesis of PBNPs and their functionalization with quantum dots.

Experimental Protocol: Synthesis of Ultra-Small Prussian Blue Quantum Dots (uspPBNPs)

This protocol is adapted from a method utilizing a mixed solvent system to achieve ultra-small, monodisperse PBNPs.

Materials:

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

-

Polyvinylpyrrolidone (PVP)

-

Ethanol

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of PVP and K₃[Fe(CN)₆] in a mixture of ethanol and DI water (e.g., 3:1 volume ratio).

-

Add HCl to the solution while stirring to initiate the reaction. The acid helps to slowly release Fe³⁺ ions from the hexacyanoferrate complex.[4]

-

Maintain the reaction at a constant temperature (e.g., 80°C) for a specified duration (e.g., 20-24 hours) to allow for the controlled growth of the nanoparticles.[4]

-

After the reaction, cool the solution to room temperature.

-

Centrifuge the solution at high speed (e.g., 20,000 rpm) to pellet the uspPBNPs.

-

Wash the nanoparticles multiple times with DI water and ethanol to remove unreacted precursors and excess PVP.

-

Resuspend the purified uspPBNPs in the desired solvent for characterization and further use.

Experimental Protocol: Functionalization of PBNPs with Graphene Quantum Dots (GQDs)

This protocol outlines a general procedure for the synthesis of GQDs via a hydrothermal method and their subsequent conjugation to PBNPs.

Part A: Synthesis of Graphene Quantum Dots (GQDs)

This procedure is based on the hydrothermal cutting of graphene oxide.[5][6]

Materials:

-

Graphene oxide (GO)

-

Deionized (DI) water

-

Sodium hydroxide (NaOH)

-

Dialysis membrane

Procedure:

-

Disperse graphene oxide in DI water to form a stable suspension.

-

Adjust the pH of the GO suspension to approximately 8 using NaOH.

-

Transfer the suspension to a Teflon-lined autoclave and heat at a specific temperature (e.g., 200°C) for a set time (e.g., 10 hours).[5]

-

After cooling, filter the resulting black suspension to remove any large aggregates.

-

Purify the GQD solution by dialyzing against DI water for 48 hours to remove small molecules and salts.

-

The resulting solution contains water-soluble GQDs that exhibit blue photoluminescence under UV light.

Part B: Conjugation of GQDs to PBNPs

This part of the protocol involves a multi-step process for coating PBNPs with silica and then attaching the GQDs.

Materials:

-

As-synthesized PBNPs

-

Tetraethyl orthosilicate (TEOS)

-

Ammonia solution (NH₄OH)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

GQDs from Part A

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

Procedure:

-

Silica Coating of PBNPs:

-

Disperse the PBNPs in a mixture of ethanol and water.

-

Add ammonia solution to catalyze the hydrolysis of TEOS.

-

Add TEOS dropwise while stirring and allow the reaction to proceed for several hours to form a silica shell on the PBNPs (PBNP@SiO₂).

-

-

Amine Functionalization:

-

Wash the PBNP@SiO₂ nanoparticles and redisperse them in ethanol.

-

Add APTES and reflux the mixture to introduce amine groups onto the silica surface (PBNP@SiO₂-NH₂).

-

-

GQD Conjugation:

-

Activate the carboxyl groups on the GQDs by reacting them with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Add the amine-functionalized PBNPs (PBNP@SiO₂-NH₂) to the activated GQD solution.

-

Allow the reaction to proceed for several hours to form a stable amide bond between the GQDs and the PBNP@SiO₂-NH₂.

-

Purify the final PBNP@SiO₂-GQD conjugates by centrifugation and washing to remove unconjugated GQDs and reagents.

-

Quantitative Data Presentation

For effective comparison and application in research and development, key quantitative parameters of PBNP-based quantum dot systems are summarized below.

Table 1: Photothermal Properties of Prussian Blue Nanoparticles

| Nanoparticle Formulation | Excitation Wavelength (nm) | Power Density (W/cm²) | Photothermal Conversion Efficiency (PCE) | Reference |

| Prussian Blue Nanoparticles | 808 | 1.5 | 20.5% | [7] |

| Manganese Phosphate Mineralized PB | 808 | 1.0 | 44.46% | [8] |

| Cu-Fe Bimetallic PB Nanocubes | 808 | 2.0 | 37.92% | [9] |

Table 2: Drug Loading and Release of Doxorubicin (DOX) from Prussian Blue Nanoparticles

| Nanoparticle Formulation | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Release Trigger | Reference |

| Prussian Blue Nanocages | 33.0 | 88.4 | pH and NIR laser | [10] |

| PEGylated PB NPs | 9.2 | 98.0 | pH | [11] |

| Hollow Mesoporous PB NPs | 44.0 (440 mg g⁻¹) | - | NIR laser | [12] |

Table 3: Nanozyme Kinetic Parameters of Prussian Blue Nanoparticles (Peroxidase-like Activity)

| Nanoparticle Formulation | Substrate | K_m (mM) | V_max (10⁻⁸ M s⁻¹) | Reference |

| 15 nm PB Cubic Crystals | TMB | 0.76 | - | [13] |

| 15 nm PB Cubic Crystals | H₂O₂ | 840 | - | [13] |

| Prussian Blue Nanozyme | H₂O₂ | - | - | [8][14] |

Note: '-' indicates data not specified in the provided search results.

Signaling Pathways and Experimental Workflows

Understanding the interaction of PBNPs with cellular signaling pathways is crucial for designing effective therapeutic strategies. Below are diagrams of key pathways and experimental workflows generated using the DOT language.

PBNP-Mediated Modulation of Macrophage Polarization

PBNPs have been shown to induce the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This process can be mediated by the release of iron ions from the nanoparticles, which in turn activates the Interferon Regulatory Factor 5 (IRF5) signaling pathway.[15]

Caption: PBNP-induced M1 macrophage polarization via the IRF5 signaling pathway.

PBNP-Mediated Inhibition of Tumor Proliferation via the MAPK Pathway

Manganese-doped PBNPs (MnPB NPs) have been demonstrated to induce ferroptosis in pancreatic cancer cells, a process that is mediated by the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, leading to the inhibition of tumor proliferation and migration.[2][4][16][17]

Caption: MnPB NPs inhibit tumor proliferation and migration via the MAPK pathway.

Experimental Workflow: PBNP-Mediated Photothermal Therapy (PTT)

This diagram illustrates a typical workflow for in vivo photothermal therapy using PBNPs.

Caption: Experimental workflow for PBNP-mediated photothermal therapy.

Applications in Drug Development

The unique properties of PBNP-based quantum dot systems offer significant advantages in various stages of drug development.

-

High-Resolution Bioimaging: The bright and stable fluorescence of QDs conjugated to PBNPs allows for long-term tracking of nanoparticles and associated drug molecules in vitro and in vivo. This provides valuable insights into pharmacokinetics, biodistribution, and cellular uptake.

-

Targeted Drug Delivery: The surface of PBNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.

-

Combined Therapy: PBNPs are excellent platforms for combination therapies. They can be loaded with chemotherapeutic drugs like doxorubicin, and their intrinsic photothermal properties can be harnessed for synergistic chemo-photothermal therapy.[10][11][12] The heat generated by PTT can also enhance the permeability of cell membranes, improving drug uptake.

-

Image-Guided Therapy: The integration of imaging (fluorescence, MRI, photoacoustic) and therapeutic modalities in a single PBNP-based platform enables real-time monitoring of treatment response and personalized therapy adjustments.[2]

Conclusion and Future Perspectives

Prussian blue nanoparticles, whether as intrinsic quantum dots or as carriers for semiconductor QDs, represent a powerful and versatile platform for advancing cancer theranostics and drug development. Their biocompatibility, ease of synthesis, and multifunctional capabilities make them a highly attractive alternative to other nanomaterials.

Future research should focus on:

-

Optimizing Quantum Yield: For uspPBNPs, further research is needed to understand and enhance their quantum yield to compete with traditional semiconductor QDs.

-

Advanced Surface Engineering: Developing novel surface modification strategies to improve colloidal stability, targeting specificity, and drug loading capacity.

-

In-depth Mechanistic Studies: Elucidating the complex interactions of PBNPs with biological systems to fully understand their therapeutic and potential toxicological effects.

-

Clinical Translation: Conducting rigorous preclinical and clinical studies to translate the promise of PBNP-based theranostics from the laboratory to the clinic.